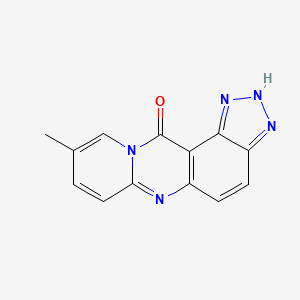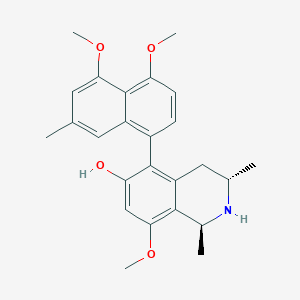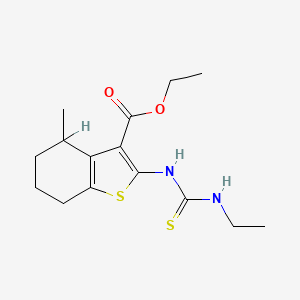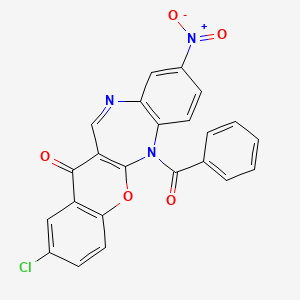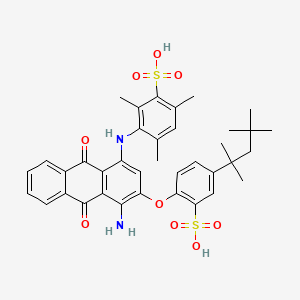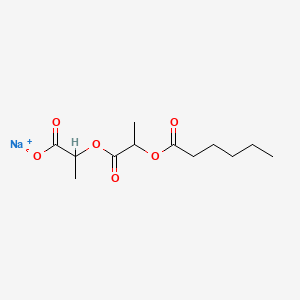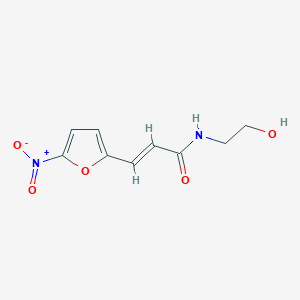
Pyridinium, methyl-1-(phenylmethyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, methyl-1-(phenylmethyl)-, chloride is a quaternary ammonium salt with a pyridinium core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its cationic nature, which makes it a valuable component in many chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, methyl-1-(phenylmethyl)-, chloride typically involves the quaternization of pyridine with benzyl chloride in the presence of a methylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as acetonitrile or ethanol. The reaction can be represented as follows:
Pyridine+Benzyl chloride+Methylating agent→Pyridinium, methyl-1-(phenylmethyl)-, chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, methyl-1-(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include pyridinium N-oxide derivatives, reduced pyridine compounds, and various substituted pyridinium salts, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pyridinium, methyl-1-(phenylmethyl)-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound exhibits antimicrobial properties and is used in the development of disinfectants and antiseptics.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and fabric softeners.
Wirkmechanismus
The mechanism of action of pyridinium, methyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In biological systems, it can inhibit the activity of enzymes by interacting with their active sites, thereby affecting various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, ethyl-1-(phenylmethyl)-, chloride
- Pyridinium, propyl-1-(phenylmethyl)-, chloride
- Pyridinium, butyl-1-(phenylmethyl)-, chloride
Uniqueness
Pyridinium, methyl-1-(phenylmethyl)-, chloride is unique due to its specific methyl and benzyl substituents, which confer distinct chemical and physical properties. These properties make it particularly effective as a phase transfer catalyst and antimicrobial agent compared to its analogs with different alkyl chain lengths.
Eigenschaften
CAS-Nummer |
68909-18-2 |
|---|---|
Molekularformel |
C13H16ClN |
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
1-benzyl-1-methyl-2H-pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NBNVYJFZJWMHPR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
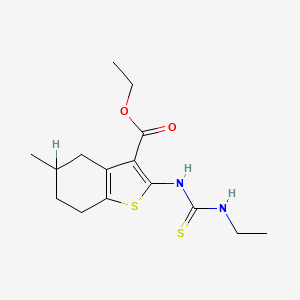

![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
